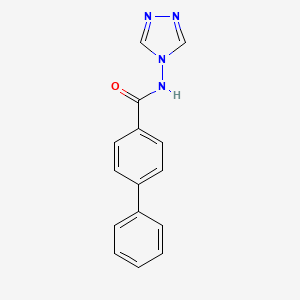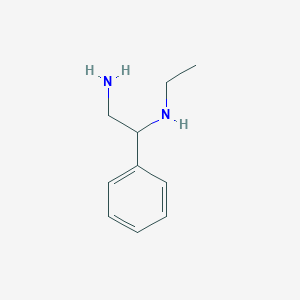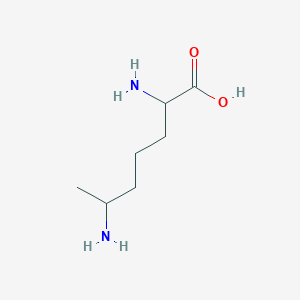
2,6-diaminoheptanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diaminoheptanoic acid, also known as 2,6-diaminopimelic acid, is an organic compound with the molecular formula C7H14N2O4. It is a derivative of heptanoic acid and features two amino groups at the 2nd and 6th positions. This compound is significant in various biochemical and industrial processes due to its unique structure and properties .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Diaminoheptanoic acid can be synthesized through several methods. One common approach involves the stereoselective hydrolysis of amino acid amides using microorganisms that possess the necessary enzymatic activity . Another method includes the hydrogenation of nitriles to produce the desired diamino compound .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, leveraging microorganisms to achieve high yields and purity. These methods are preferred due to their efficiency and environmental friendliness .
化学反应分析
Types of Reactions: 2,6-Diaminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of amino groups to corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed:
Oxidation: Produces oxo derivatives.
Reduction: Results in simpler amines.
Substitution: Yields various substituted derivatives depending on the reagents used.
科学研究应用
2,6-Diaminoheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,6-diaminoheptanoic acid involves its interaction with specific enzymes and molecular targets. In bacterial cell wall synthesis, it acts as a precursor in the formation of peptidoglycan, interacting with enzymes such as MurD to catalyze the addition of amino acids to the growing peptidoglycan chain . This process is crucial for maintaining the structural integrity of bacterial cells.
相似化合物的比较
Lysine: An essential amino acid with a similar structure but different functional properties.
Ornithine: Another amino acid with a shorter side chain.
2,6-Dimethylheptanoic Acid: A methyl-branched fatty acid with different chemical behavior.
Uniqueness: 2,6-Diaminoheptanoic acid is unique due to its dual amino groups positioned on a heptanoic acid backbone, which imparts distinct chemical reactivity and biological functions. Its role in peptidoglycan synthesis sets it apart from other amino acids and derivatives .
属性
分子式 |
C7H16N2O2 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
2,6-diaminoheptanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11) |
InChI 键 |
SHGBCLVCOJGQDM-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(C(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


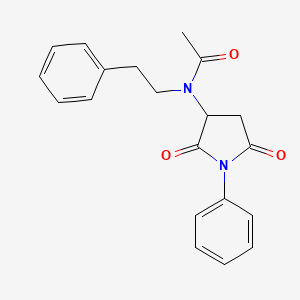
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
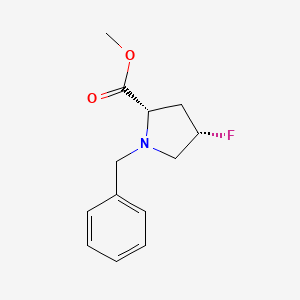
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
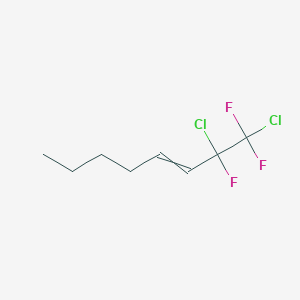
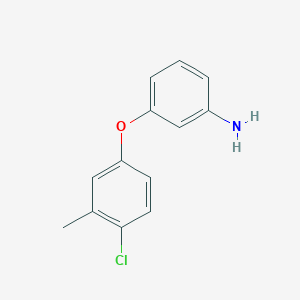
![2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12450412.png)
![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
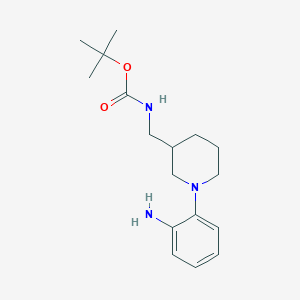
![1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate](/img/structure/B12450448.png)
